(5-(Thiazol-5-yl)pyridin-3-yl)methanol
Description
Structural Significance within Heterocyclic Chemistry
The structure of (5-(Thiazol-5-yl)pyridin-3-yl)methanol is characterized by the fusion of two key heterocyclic rings: pyridine (B92270) and thiazole (B1198619). The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in numerous biologically active compounds and approved drugs. researchgate.net The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is also a prevalent feature in many pharmaceuticals due to its versatile chemical properties and ability to engage in various biological interactions. bepls.com
Overview of Pyridine and Thiazole Hybrid Scaffolds in Research
Pyridine-thiazole hybrid molecules have been the subject of extensive research, demonstrating a wide array of biological activities. These scaffolds are recognized for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.netmdpi.comresearchgate.net The versatility of this hybrid structure allows for the synthesis of diverse derivatives with tailored properties.
In the realm of oncology, numerous studies have highlighted the potent antiproliferative effects of pyridine-thiazole derivatives against various cancer cell lines. researcher.lifenih.govmdpi.com For instance, certain compounds have shown significant activity against breast, colon, and lung cancer cells. nih.gov The mechanism of action for these compounds is often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and DNA stability. researcher.life
The following interactive data table summarizes the biological activities of various pyridine-thiazole hybrid scaffolds, providing insights into their potential therapeutic applications.
Research Landscape and Knowledge Gaps for this compound
While the broader class of pyridine-thiazole hybrids has been extensively studied, specific research on this compound is limited. Publicly available information from sources like PubChem confirms its chemical structure and basic properties but does not detail its synthesis or biological evaluation. nih.gov This represents a significant knowledge gap in the scientific literature.
The lack of dedicated research on this particular compound means that its specific biological activities and potential applications remain largely unexplored. Future research should focus on several key areas:
Synthesis: Developing efficient and scalable synthetic routes to produce this compound in sufficient quantities for further investigation.
Biological Screening: Conducting comprehensive biological screenings to evaluate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how modifications to the core structure affect its biological activity.
Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound exerts its biological effects.
The following interactive data table outlines the key research areas and the existing knowledge gaps for this compound.
Structure
3D Structure
Properties
CAS No. |
1346687-56-6 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
[5-(1,3-thiazol-5-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H8N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-4,6,12H,5H2 |
InChI Key |
QNGOTGXRGXMPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CS2)CO |
Origin of Product |
United States |
Synthetic Strategies for 5 Thiazol 5 Yl Pyridin 3 Yl Methanol and Analogous Systems
Exploration of Multi-Step Organic Synthetic Pathways
Formation of the Thiazole (B1198619) Heterocycle
The thiazole ring is a common motif in many biologically active compounds. nih.govjetir.org Its synthesis is well-established, with several named reactions providing reliable routes to a wide variety of substituted thiazoles. researchgate.net The choice of method often depends on the desired substitution pattern on the thiazole ring.
Key synthetic methods for forming the thiazole ring include:
Hantzsch Thiazole Synthesis: This is arguably the most common method for thiazole synthesis. wikipedia.orgbepls.com It involves the condensation reaction between an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) and a thioamide. wikipedia.orgresearchgate.net For example, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide. wikipedia.org
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles through the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.com
Gabriel's Synthesis: This approach involves the reaction of acylaminocarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide to yield thiazoles. researchgate.net
The thiazole ring is an aromatic system, with the C5 position being slightly electron-rich, making it susceptible to electrophilic substitution. pharmaguideline.com
| Thiazole Synthesis Method | Reactants | Product Type | Reference |
| Hantzsch Synthesis | α-Halocarbonyl + Thioamide | Substituted Thiazoles | wikipedia.orgbepls.comresearchgate.net |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | pharmaguideline.com |
| Gabriel's Synthesis | Acylaminocarbonyl + Phosphorus Pentasulfide | Substituted Thiazoles | researchgate.net |
| From Thioamides | Thioamides + Substituted α-chloroxiranes | Thiazole derivatives | pharmaguideline.com |
Elaboration of the Pyridine (B92270) Moiety
The pyridine ring is a fundamental six-membered nitrogen-containing heterocycle present in a vast number of pharmaceuticals and natural products. beilstein-journals.orgwikipedia.org Its synthesis and functionalization are critical aspects of organic chemistry. nih.govnih.gov The strategy for elaborating the pyridine moiety in the context of (5-(Thiazol-5-yl)pyridin-3-yl)methanol could involve either building the pyridine ring onto a pre-existing thiazole or coupling a pre-synthesized pyridine derivative with a thiazole derivative.
Common strategies for obtaining substituted pyridines include:
Hantzsch Dihydropyridine Synthesis: While classically used for dihydropyridines, subsequent oxidation provides a route to substituted pyridines.
Chichibabin Pyridine Synthesis: This is an industrial method involving the condensation of aldehydes, ketones, and ammonia. beilstein-journals.org
Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings) to link heterocyclic rings. In a likely pathway to the target molecule, a halogenated pyridine derivative could be coupled with a thiazole-boronic acid or -stannane derivative, or vice versa. This approach is common in the synthesis of complex molecules containing linked heterocyclic systems. scielo.brresearchgate.net
The pyridine ring is generally electron-deficient, which influences its reactivity, particularly towards nucleophilic substitution. beilstein-journals.org
Introduction and Functionalization of the Methanol (B129727) Group
The final key structural feature of the target molecule is the methanol group at the 3-position of the pyridine ring. This primary alcohol is typically introduced by the reduction of a corresponding carbonyl group, such as an aldehyde, carboxylic acid, or ester.
The synthesis of the precursor, pyridine-3-carbaldehyde (nicotinaldehyde), can be achieved through several methods:
Oxidation of 3-methylpyridine (3-picoline). guidechem.com
Reduction of 3-cyanopyridine. google.com
Aerobic oxidation of (pyridin-3-yl)methanol itself. wikipedia.org
Once a precursor such as a pyridine-3-carboxaldehyde or a nicotinic acid ester is in place on the thiazolyl-pyridine scaffold, the final step is its reduction. This transformation is a standard procedure in organic synthesis. The resulting (pyridin-3-yl)methanol is a common building block in its own right. guidechem.com
| Precursor Functional Group | Reagent for Reduction | Product | Reference |
| Aldehyde (-CHO) | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | |
| Carboxylic Acid (-COOH) | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Primary Alcohol (-CH₂OH) | |
| Ester (-COOR) | Lithium aluminum hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) | Primary Alcohol (-CH₂OH) | |
| Nitrile (-CN) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Primary Alcohol (-CH₂OH) | google.com |
Key Reaction Methodologies and Reagents
Delving deeper into the synthetic pathway requires an examination of the specific reactions and reagents that are most effective for each transformation.
Condensation Reactions in Thiazole Ring Formation
Condensation reactions are central to the formation of the thiazole heterocycle. researchgate.net The Hantzsch synthesis, a prime example, involves the cyclocondensation of an α-halocarbonyl and a thioamide. This reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. bepls.com
Multi-component reactions, where three or more reactants combine in a single pot to form the product, offer an efficient alternative. For instance, a one-pot, three-component condensation of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thioamide has been used to prepare 1,3-thiazole derivatives. bepls.com Microwave-assisted synthesis is also employed to accelerate these reactions and improve yields. mdpi.com
Reduction of Carbonyl Precursors for Methanol Derivatization
The conversion of a carbonyl group at the 3-position of the pyridine ring to a methanol group is a critical final step. The choice of reducing agent is crucial to ensure selectivity and avoid unwanted side reactions.
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting aldehydes and ketones to alcohols. It is often the reagent of choice for reducing a precursor like (5-(thiazol-5-yl)pyridin-3-yl)carbaldehyde due to its compatibility with many functional groups.
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent capable of reducing not only aldehydes and ketones but also carboxylic acids and esters. wikipedia.org Its high reactivity necessitates careful handling and anhydrous conditions.
Catalytic Hydrogenation: The reduction of a nitrile, such as 3-cyanopyridine, can be achieved through catalytic hydrogenation. google.com For example, using a palladium on carbon (Pd/C) catalyst in an acidic aqueous medium with molecular hydrogen can yield the corresponding aldehyde, which can be further reduced to the alcohol. google.com
The specific conditions, including solvent, temperature, and pressure, must be carefully controlled to achieve the desired transformation efficiently.
Nucleophilic Substitution and Alkylation Strategies
Nucleophilic substitution and alkylation reactions are fundamental strategies for creating the carbon-carbon and carbon-heteroatom bonds necessary for the synthesis of complex heterocyclic systems like this compound. These reactions are often employed to introduce key functional groups or to link the pyridine and thiazole precursors.
In the context of thiazole synthesis, alkylation is a key step in the widely used Hantzsch synthesis, where an α-halocarbonyl compound is alkylated by the sulfur atom of a thioamide. nih.gov The reaction mechanism involves the nucleophilic attack of the sulfur on the carbon bearing a halogen, forming an intermediate that subsequently cyclizes. nih.gov Thiazolium cations, which are useful in certain catalytic applications, are formed through the N-alkylation of thiazoles with alkyl halides. pharmaguideline.comwikipedia.orggoogle.com
For the pyridine component, nucleophilic substitution reactions can be more challenging due to the electron-deficient nature of the ring. However, they are feasible, particularly at the C2 and C4 positions, or if the ring is activated by an N-oxide or a suitable leaving group. youtube.com Protons at the C2 position of the thiazole ring can be removed by strong bases like organolithium compounds, rendering the position nucleophilic and capable of attacking electrophiles such as alkyl halides or ketones. pharmaguideline.com
Table 1: Examples of Nucleophilic Substitution and Alkylation in Heterocycle Synthesis
| Reaction Type | Reactants | Product Type | Purpose in Synthesis |
| S-Alkylation | α-haloketone, Thioamide | Thiazole precursor | Key step in Hantzsch thiazole synthesis |
| N-Alkylation | Thiazole, Alkyl halide | Thiazolium salt | Catalyst formation, functionalization |
| C-Alkylation | 2-Lithiated thiazole, Alkyl halide | 2-Substituted thiazole | Introduction of side chains |
| Nucleophilic Attack | Propargyl bromides, Thiourea (B124793) | 2-Aminothiazole | Domino alkylation-cyclization for thiazole ring formation |
Cyclization Reactions for Heterocycle Construction
Cyclization is the cornerstone of heterocyclic synthesis, transforming acyclic precursors into the final ring system. For the construction of the thiazole ring in this compound, the Hantzsch thiazole synthesis is the most prominent and versatile method. nih.govwikipedia.orgbenthamdirect.com
The Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group, such as thiourea or thioacetamide. nih.govnih.gov This method allows for the creation of a wide variety of substituted thiazoles by varying the two starting components. nih.gov For the target molecule, a plausible Hantzsch approach would involve reacting a 3-(bromoacetyl)pyridine derivative with thioformamide.
Other significant cyclization strategies include:
Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. pharmaguideline.comwikipedia.org
Domino Alkylation-Cyclization: This strategy involves the reaction of propargyl bromides with thiourea derivatives, often under microwave irradiation, to rapidly produce 2-aminothiazoles in high yields. nih.govorganic-chemistry.orgbepls.com
From Thioamides and α-Keto Sulfines: A newer strategy involves a formal [2+3] cyclization reaction of α-keto sulfines with thioamides to directly synthesize thiazole derivatives. researchgate.net
Electrochemical Oxidative Cyclization: A green chemistry approach utilizes the electrochemical oxidative cyclization of enaminones with thioamides to afford thiazoles without the need for metal catalysts or chemical oxidants. organic-chemistry.org
The choice of cyclization strategy depends on the desired substitution pattern and the availability of starting materials. researchgate.net
Optimization of Reaction Conditions and Process Development
The efficiency, yield, and purity of the synthesis of this compound are critically dependent on the optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net
For Hantzsch-type thiazole syntheses, various catalysts have been explored to improve reaction rates and yields. These include silica-supported tungstosilisic acid, which acts as a reusable, green catalyst. nih.govresearchgate.net The reaction conditions can also be optimized by employing unconventional energy sources. For instance, microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. organic-chemistry.orgbepls.comnih.gov Solvent-free conditions, sometimes combined with grinding or ultrasonic irradiation, represent an environmentally benign approach that can lead to excellent yields. bepls.comresearchgate.net
Process development also involves selecting the most efficient synthetic route, minimizing the number of steps, and choosing reagents that are cost-effective and readily available. The optimization process is often systematic, involving the screening of multiple parameters to identify the ideal conditions for a specific transformation. mdpi.com
Table 2: Optimization Parameters for Thiazole Synthesis (Hantzsch Reaction Analogues)
| Parameter | Variation | Effect on Reaction | Reference Example |
| Catalyst | None vs. Silica Supported Tungstosilisic Acid | Use of catalyst improves yields (79-90%) and allows for reuse. | Bouherrou et al. bepls.com |
| Solvent | Ethanol/Water vs. Solvent-Free | Solvent-free conditions can provide high yields and are environmentally friendly. | Dawane et al. researchgate.net |
| Temperature | Room Temperature vs. 65 °C vs. 90 °C | Higher temperatures can increase reaction rate, but may also lead to side products. Optimal temperature depends on specific reactants. | Microwave-assisted synthesis nih.gov |
| Energy Source | Conventional Heating vs. Microwave Irradiation vs. Ultrasonic Irradiation | Microwave and ultrasonic methods drastically reduce reaction times and can improve yields. | Castagnolo et al. organic-chemistry.org, Bouherrou et al. nih.gov |
Analytical Techniques for Reaction Monitoring and Product Validation
Rigorous analytical characterization is essential to monitor the progress of the synthesis and to confirm the identity, purity, and structure of the final product, this compound. A combination of spectroscopic techniques is typically employed for this purpose.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum would confirm the presence of all protons in this compound. The aromatic protons on the pyridine and thiazole rings would appear in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. beilstein-journals.org The methylene protons of the methanol group (-CH₂OH) would likely appear as a singlet or doublet around 4.5-5.0 ppm, and the hydroxyl proton (-OH) would be a broad singlet whose position is solvent-dependent. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the pyridine and thiazole rings would resonate in the aromatic region (approx. 110-160 ppm), while the methylene carbon of the methanol group would be found further upfield. researchgate.net
Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure. utar.edu.my
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine H-2 | ~8.5-8.8 | ~148-152 |
| Pyridine H-4 | ~7.8-8.2 | ~134-138 |
| Pyridine H-6 | ~8.6-8.9 | ~147-151 |
| Thiazole H-2 | ~8.8-9.1 | ~150-155 |
| Thiazole H-4 | ~8.0-8.4 | ~120-125 |
| -CH₂OH | ~4.7-5.0 | ~60-65 |
| -OH | Variable | - |
| Pyridine C-3 | - | ~135-140 |
| Pyridine C-5 | - | ~125-130 |
| Thiazole C-5 | - | ~140-145 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
Utilization of Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands confirming key structural features.
The most prominent peaks would include:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
C-H stretching vibrations for the aromatic rings typically appear just above 3000 cm⁻¹.
C=N and C=C stretching vibrations from the pyridine and thiazole rings would be observed in the 1400-1650 cm⁻¹ region. cdnsciencepub.com
A C-O stretching vibration for the primary alcohol would be present in the 1000-1260 cm⁻¹ range.
The presence and position of these bands provide strong evidence for the successful synthesis of the target molecule. cdnsciencepub.comresearchgate.netrsc.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch (broad) | 3200 - 3600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Pyridine/Thiazole Rings | C=C and C=N Stretch | 1400 - 1650 |
| Primary Alcohol (C-OH) | C-O Stretch | 1000 - 1260 |
Mass Spectrometric Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule upon ionization. scispace.comgoogle.com
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which can be used to confirm its elemental formula. nih.gov The mass spectrum of thiazole-containing compounds is typically characterized by an intense molecular ion peak, indicating the stability of the aromatic system. rsc.orgsemanticscholar.org
The fragmentation pattern provides a fingerprint for the molecule's structure. Common fragmentation pathways for thiazoles can involve cleavage of the ring, while the pyridine-methanol moiety might lose water (H₂O) or the hydroxymethyl radical (•CH₂OH). researchgate.netresearchgate.net Analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the pyridine and thiazole rings. arkat-usa.org
Structural Elucidation and Conformational Analysis of 5 Thiazol 5 Yl Pyridin 3 Yl Methanol Derivatives
Advanced Spectroscopic Methods for Structural Assignment
The structural framework of (5-(Thiazol-5-yl)pyridin-3-yl)methanol derivatives is primarily elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These methods provide complementary information to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in identifying the electronic environment of hydrogen and carbon atoms, respectively. For this compound, the proton NMR spectrum would exhibit characteristic signals for the pyridine (B92270) and thiazole (B1198619) ring protons. The pyridyl protons are typically observed in the downfield region (δ 7.5–8.5 ppm), while the thiazole proton appears at a slightly higher field (δ 6.5–7.5 ppm). The hydroxymethyl protons (-CH₂OH) would present a distinct signal, the chemical shift of which can be influenced by solvent and concentration. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity between protons and carbons, further solidifying the structural assignment. dergipark.org.tr
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies for this compound would include a broad absorption band around 3300 cm⁻¹ corresponding to the O-H stretching of the methanol (B129727) group, and C=N stretching vibrations in the 1610–1650 cm⁻¹ range, characteristic of the thiazole and pyridine rings.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Techniques like Electrospray Ionization (ESI-MS) would typically show a protonated molecular ion peak [M+H]⁺, confirming the molecular mass.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Range |
|---|---|---|
| ¹H NMR | Pyridine Protons | δ 7.5–8.5 ppm |
| Thiazole Proton | δ 6.5–7.5 ppm | |
| -CH₂OH Protons | Variable, dependent on conditions | |
| ¹³C NMR | Pyridine Carbons | δ 120–150 ppm |
| Thiazole Carbons | δ 110–160 ppm | |
| -CH₂OH Carbon | ~δ 60 ppm | |
| IR Spectroscopy | O-H Stretch | ~3300 cm⁻¹ (broad) |
| C=N Stretch | 1610–1650 cm⁻¹ | |
| Mass Spectrometry | [M+H]⁺ (ESI-MS) | m/z = 193.0481 |
X-ray Crystallography in Structural Characterization
While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous three-dimensional structural information. This technique is crucial for resolving any structural ambiguities that may arise from the interpretation of spectroscopic data.
By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined. This provides an accurate and detailed model of the molecule in the solid state. For instance, in related heterocyclic structures, X-ray crystallography has been used to confirm the geometry and substitution patterns of the rings. mdpi.com
Table 2: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 6.1 Å, b = 7.9 Å, c = 20.2 Å |
| Volume (V) | The volume of the unit cell. | 977.5 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.286 Mg m⁻³ |
Note: The values in this table are hypothetical and based on a similar heterocyclic compound for illustrative purposes. researchgate.net
Investigations into Isomerism and Molecular Conformation
The structural flexibility of this compound derivatives gives rise to the possibility of different isomers and molecular conformations. The single bond connecting the pyridine and thiazole rings allows for rotation, potentially leading to different rotational isomers (conformers). The preferred conformation is influenced by intramolecular interactions, such as steric hindrance and non-covalent interactions between the two rings.
Analysis of Intermolecular Interactions and Crystal Packing
The way in which molecules of this compound derivatives arrange themselves in the solid state is determined by a network of intermolecular interactions. These interactions govern the crystal packing and can influence physical properties such as melting point and solubility.
Computational Chemistry and in Silico Approaches for 5 Thiazol 5 Yl Pyridin 3 Yl Methanol Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent reactivity of a molecule. tandfonline.comresearchgate.net For (5-(Thiazol-5-yl)pyridin-3-yl)methanol, these calculations would provide a detailed picture of its electron distribution, molecular orbital energies, and electrostatic potential.
Key aspects that would be investigated include:
Electron Density Distribution: This analysis reveals the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings are expected to be electron-rich, making them potential sites for electrophilic attack or coordination to metal ions. The hydroxyl group also contributes to the polar nature of the molecule.
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net In related thiazole derivatives, the HOMO is often localized on the thiazole ring, indicating it is a primary site for oxidation. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms and the oxygen atom, highlighting their roles as sites for hydrogen bonding and nucleophilic interactions. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen.
Studies on analogous pyridinylthioureas and other thiazole derivatives have successfully used DFT methods (such as B3LYP with basis sets like 6-31G(d,p)) to optimize molecular geometries and calculate these electronic parameters, providing a solid foundation for how such analyses would be performed on the target compound. tandfonline.comresearchgate.netsu.edu.ly
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a therapeutic target, such as a protein or enzyme. actascientific.com This simulation helps to elucidate the binding mode and estimate the strength of the interaction, typically reported as a binding energy or dock score. For this compound, docking studies would be crucial to identify potential biological targets and understand the structural basis of its hypothetical activity.
The pyridine-thiazole scaffold is a common feature in molecules designed as inhibitors for various enzymes. nih.govmdpi.com Docking studies on similar hybrid molecules have often targeted key proteins implicated in cancer and infectious diseases. researchgate.netnih.gov
Process and Potential Findings:
Target Selection: Based on the activities of similar structures, potential targets for this compound could include Epidermal Growth Factor Receptor (EGFR) tyrosine kinase or bacterial DNA gyrase. mdpi.comresearchgate.net
Simulation: The 3D structure of the compound would be docked into the active site of the chosen target protein.
Interaction Analysis: The resulting binding pose would be analyzed to identify key intermolecular interactions. The functional groups of this compound are well-suited for forming specific interactions:
The pyridine nitrogen can act as a hydrogen bond acceptor.
The thiazole nitrogen can also accept a hydrogen bond.
The hydroxyl (-CH₂OH) group is versatile, capable of acting as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen lone pairs).
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residue |
|---|---|---|
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |
| Thiazole Nitrogen | Hydrogen Bond Acceptor | Threonine, Asparagine |
| Hydroxyl Group (Oxygen) | Hydrogen Bond Acceptor | Serine, Tyrosine |
| Hydroxyl Group (Hydrogen) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |
| Aromatic Rings (Pyridine/Thiazole) | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Quantitative and Qualitative Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound to improve its efficacy and selectivity. These can be qualitative, based on observed trends, or quantitative (QSAR), involving statistical models. acs.org
Qualitative SAR: A qualitative SAR analysis for this compound would involve synthesizing and testing analogs to determine how structural changes affect biological activity. Based on studies of related thiazole and pyridine compounds, several hypotheses can be made: acs.org
Modification of the Methanol (B129727) Group: Esterification or etherification of the hydroxyl group could alter the molecule's lipophilicity and hydrogen bonding capability, potentially improving cell membrane permeability.
Substitution on the Pyridine Ring: Adding electron-withdrawing or electron-donating groups to other positions on the pyridine ring could modulate the electronic properties and binding affinity.
Substitution on the Thiazole Ring: Introducing substituents on the thiazole ring could provide additional interaction points with a target protein, potentially enhancing potency. For example, studies on other heterocyclic scaffolds have shown that specific substitutions can significantly improve anti-inflammatory or anticancer activity. acs.orgnih.gov
Quantitative SAR (QSAR): QSAR modeling aims to build a mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. researchgate.net For a series of analogs of this compound, a QSAR model could be developed using calculated descriptors.
Typical descriptors might include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, molar volume, surface area.
Hydrophobic Descriptors: LogP (lipophilicity).
Topological Descriptors: TPSA, connectivity indices.
A resulting QSAR equation, often derived through Multiple Linear Regression (MLR) or Partial Least Squares (PLS), could predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. acs.orgresearchgate.net
Computational Prediction of Molecular Descriptors
Several key molecular descriptors can be calculated in silico to predict the pharmacokinetic properties of a molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These calculations are vital for assessing the "drug-likeness" of a compound early in the discovery process. nih.gov
TPSA is defined as the sum of the surfaces of polar atoms (mainly oxygen and nitrogen) in a molecule. wikipedia.org It is a strong predictor of a drug's ability to permeate cell membranes. peter-ertl.com
Calculation: TPSA is calculated based on fragment contributions, making it extremely fast and independent of the 3D conformation of the molecule. peter-ertl.com
Interpretation: For this compound, the key polar atoms are the two nitrogen atoms and the oxygen atom. The calculated TPSA value would be compared against established thresholds:
TPSA ≤ 140 Ų: Generally associated with good oral bioavailability. wikipedia.org
TPSA ≤ 90 Ų: Often required for penetration of the blood-brain barrier. wikipedia.org Studies on similar pyridine-based thiazole derivatives show TPSA values typically ranging from 78 to 121 Ų, suggesting that these compounds are likely to have good gastrointestinal absorption. nih.gov
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water, is a critical determinant of a drug's solubility, permeability, and metabolic stability. nih.govfarmaciajournal.com
Prediction: Numerous computational algorithms (e.g., CLogP, MLogP, WLOGP) exist to estimate LogP values from a molecule's structure.
Relevance: For drug development, LogP values are often targeted to be within a specific range (typically 1-5) as part of criteria like Lipinski's Rule of Five. A value in this range represents a balance between aqueous solubility needed for formulation and transport in the blood, and lipid solubility needed to cross cell membranes. For thiazole-based pyridines, predicted LogP values have been reported in the range of 2.2 to 4.4. nih.gov
The ability to form hydrogen bonds is fundamental to a molecule's interaction with water (affecting solubility) and its binding to biological targets. acs.orgresearchgate.net
Donors and Acceptors: this compound has specific sites capable of forming hydrogen bonds.
Hydrogen Bond Donors (HBD): The molecule has one primary hydrogen bond donor: the hydroxyl (-OH) group.
Hydrogen Bond Acceptors (HBA): The molecule possesses three hydrogen bond acceptor sites: the pyridine nitrogen, the thiazole nitrogen, and the hydroxyl oxygen.
Significance: The presence of both donor and acceptor sites makes the molecule capable of forming a complex network of interactions. The hydroxyl group, in particular, is a key feature, significantly increasing polarity and providing a strong point of interaction with protein active sites, as seen in many established drugs. nih.gov
| Molecular Descriptor | Predicted Value/Count | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | ~192.24 g/mol | Adheres to Lipinski's Rule (<500) |
| Topological Polar Surface Area (TPSA) | ~69.2 Ų | Predicts good cell permeability and potential BBB penetration |
| Lipophilicity (CLogP) | ~1.5 - 2.0 | Indicates a balance of solubility and permeability |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule (≤10) |
In Silico Tools for Guiding Synthetic Modifications
In the contemporary drug discovery and development landscape, computational chemistry and in silico approaches have become indispensable for the rational design and optimization of lead compounds. For "this compound" and its analogs, these tools offer a powerful means to predict the impact of synthetic modifications on their biological activity, pharmacokinetic properties, and potential toxicity, thereby streamlining the synthetic workflow and focusing resources on the most promising candidates. While specific in silico studies focusing exclusively on "this compound" are not widely available in the public domain, the extensive research on related thiazole and pyridine derivatives provides a clear blueprint for how these computational methods are applied.
The primary in silico techniques employed to guide synthetic modifications include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These methods are often used in a complementary fashion to build a comprehensive profile of a molecule and its potential as a drug candidate.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the "this compound" scaffold, a QSAR model could be developed to predict the inhibitory activity against a specific biological target. This is achieved by calculating a range of molecular descriptors for each analog, which can be categorized as electronic, steric, hydrophobic, and topological.
For instance, in a hypothetical QSAR study on a series of analogs of "this compound," modifications could be made to the thiazole or pyridine rings, or the methanol group could be altered. The table below illustrates the type of data that would be generated in such a study.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound ID | Modification | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| Parent | This compound | 1.5 | 206.25 | 65.7 | 6.0 |
| Analog-1 | Introduction of a chloro group on the thiazole ring | 2.2 | 240.70 | 65.7 | 6.5 |
| Analog-2 | Methylation of the pyridine nitrogen | 1.3 | 221.28 | 56.5 | 5.8 |
| Analog-3 | Oxidation of methanol to carboxylic acid | 1.1 | 220.23 | 86.9 | 6.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The resulting QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme of known three-dimensional structure. This method is invaluable for understanding the molecular basis of a compound's activity and for guiding synthetic modifications to enhance binding affinity.
In the context of "this compound," if the biological target is known, molecular docking can be used to visualize how the molecule fits into the active site. For example, the thiazole and pyridine rings may engage in pi-stacking interactions with aromatic amino acid residues, while the hydroxyl group of the methanol moiety could form a critical hydrogen bond with a key residue in the active site.
Synthetic chemists can use this information to propose modifications that strengthen these interactions. For instance, if a vacant hydrophobic pocket is identified near the thiazole ring, a synthetic strategy could be devised to introduce a lipophilic group at that position to improve binding.
Table 2: Illustrative Molecular Docking Results for Proposed Modifications
| Modification | Target Residue Interaction | Predicted Binding Energy (kcal/mol) | Rationale for Synthesis |
|---|---|---|---|
| Addition of a methyl group to the thiazole C2 position | Increased van der Waals contact with hydrophobic pocket (Leu89, Val97) | -8.5 | To enhance hydrophobic interactions and improve potency. |
| Replacement of the pyridine nitrogen with a carbon | Loss of a potential hydrogen bond with Ser152 | -6.2 | Predicted to be detrimental to binding; synthesis not prioritized. |
Note: The data in this table is hypothetical and for illustrative purposes only.
ADMET Prediction
A compound's success as a drug is not solely dependent on its biological activity but also on its ADMET profile. In silico tools play a crucial role in the early assessment of these properties, helping to identify potential liabilities before significant resources are invested in synthesis and testing.
For "this compound" and its derivatives, a range of ADMET properties can be computationally predicted. These predictions are based on models derived from large datasets of experimentally determined properties.
Table 3: Predicted ADMET Properties for a Set of Hypothetical Analogs
| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | Predicted Toxicity Risk |
|---|---|---|---|---|
| Parent | High | Low | Non-inhibitor | Low |
| Analog-4 | High | High | Inhibitor | Moderate |
| Analog-5 | Moderate | Low | Non-inhibitor | Low |
| Analog-6 | High | Low | Non-inhibitor | Low |
Note: The data in this table is hypothetical and for illustrative purposes only.
These predictions can guide synthetic modifications to improve the drug-like properties of the lead compound. For example, if an analog is predicted to be a potent inhibitor of a key metabolic enzyme like CYP2D6, chemists can design new derivatives that avoid this liability while retaining the desired biological activity.
Mechanistic Research and Biological Activities of 5 Thiazol 5 Yl Pyridin 3 Yl Methanol Analogues
Studies on Antimicrobial Efficacy
Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial properties, attributable in part to their amphiphilic nature which facilitates penetration of microbial cell membranes. mdpi.com The incorporation of a pyridine (B92270) ring can further enhance this activity. acs.org
Evaluation Against Gram-Positive Bacterial Strains
Several studies have demonstrated the efficacy of thiazole-pyridine analogues against Gram-positive bacteria. For instance, a series of thiazole derivatives were synthesized and tested against various bacterial strains, showing that some compounds exhibited moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. jchemrev.com In one study, a thiazole derivative containing a p-tolyl group showed significant activity against Staphylococcus aureus. Another study found that certain thiazolyl-coumarin compounds were highly active against two Gram-positive bacteria. nih.gov Similarly, newly synthesized thiazole derivatives incorporating a coumarin (B35378) and pyrazole (B372694) ring were moderately effective against Gram-positive strains. jchemrev.com
Interactive Table: Antimicrobial Activity against Gram-Positive Bacteria
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Thiazole-p-tolyl derivative | Staphylococcus aureus | Significant | tandfonline.com |
| Thiazolyl-coumarin | Gram-positive bacteria | High | nih.gov |
| Thiazole-coumarin-pyrazole | Gram-positive bacteria | Moderate | jchemrev.com |
| Pyridine-thiazole hydrazides | Staphylococcus aureus | Significant | acs.org |
Evaluation Against Gram-Negative Bacterial Strains
The effectiveness of these compounds extends to Gram-negative bacteria as well. Research has shown that certain thiazole derivatives are active against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govekb.eg For example, a thiazole derivative with a p-tolyldiazenyl group displayed notable activity against E. coli. tandfonline.com Another study highlighted a thiazole derivative with a phenyl hydrazo group that showed promising effects against E. coli. nih.gov Furthermore, some pyridine-thiazole hydrazides exhibited significant minimal inhibitory concentration (MIC) values against tested bacterial strains. acs.org
Interactive Table: Antimicrobial Activity against Gram-Negative Bacteria
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Thiazole-p-tolyldiazenyl derivative | Escherichia coli | Notable | tandfonline.com |
| Thiazole-phenyl hydrazo derivative | Escherichia coli | Promising | nih.gov |
| Pyridine-thiazole hydrazides | Various bacteria | Significant MIC | acs.org |
| Thiazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Active | nih.govekb.eg |
Assessment of Antifungal Activity
Analogues of (5-(Thiazol-5-yl)pyridin-3-yl)methanol have also been evaluated for their antifungal properties. Studies have reported significant activity against various fungal strains, including Candida albicans, Aspergillus flavus, and Aspergillus fumigates. nih.govnih.gov For instance, certain thiazole-1,3,5-triazine derivatives showed potent antifungal activity. nih.gov Thiazole derivatives linked to a coumarin moiety also demonstrated high activity against several fungi. nih.gov Additionally, some pyridine-thiazole hydrazides displayed significant MIC values against the tested fungal strains. acs.org The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antifungal activity. nih.gov
Interactive Table: Antifungal Activity
| Compound Type | Fungal Strain | Activity Level | Reference |
|---|---|---|---|
| Thiazole-1,3,5-triazine derivatives | Various fungi | Potent | nih.gov |
| Thiazolyl-coumarin | Various fungi | High | nih.gov |
| Pyridine-thiazole hydrazides | Various fungi | Significant MIC | acs.org |
| Thiazole-imidazole compounds | Candida albicans, Aspergillus flavus, Aspergillus fumigates | Considerable | nih.gov |
Molecular Mechanisms Underlying Antimicrobial Action
The antimicrobial mechanism of thiazole derivatives is multifaceted. One key target is DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. ekb.eg Molecular docking studies have shown that thiazole-based compounds can bind effectively to the active sites of these enzymes. ekb.egresearchgate.net For example, a thiourea (B124793) derivative and a 4-nitrobenzamide (B147303) derivative were identified as potent inhibitors of DNA gyrase and topoisomerase IV. ekb.eg Another proposed mechanism involves the inhibition of β-ketoacyl-acyl-carrier protein synthase III (FabH), an enzyme crucial for bacterial fatty acid biosynthesis. nih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these compounds. Research indicates that the nature and position of substituents on the thiazole and pyridine rings significantly influence their activity. acs.org For instance, the presence of a hydroxyl group on the aromatic ring of pyridine-thiazole hydrazides was found to enhance antimicrobial activity. acs.org In another study of thiazolyl–coumarin derivatives, a compound with a CF3 group on the pyridine ring showed high activity against one bacterial and one fungal strain. nih.gov Furthermore, the linkage of two thiazole moieties via a hydrazone group has been shown to increase both antibacterial and antifungal effects. nih.gov The amphiphilic character of thiazole derivatives, with both hydrophobic and hydrophilic parts, is also considered a key factor in their ability to permeate bacterial cell membranes. mdpi.com
Investigations into Anticancer Potential
Thiazole derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.gov Their structural versatility allows for the modulation of critical cellular processes involved in cancer development. nih.gov Analogues of this compound have been investigated for their ability to inhibit cancer cell growth through various mechanisms.
One significant area of research is the inhibition of cyclin-dependent kinase 9 (CDK9), a protein that cancer cells often rely on to evade programmed cell death. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were designed and found to be highly active CDK9 inhibitors. cardiff.ac.uk One of the most selective compounds from this series demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells. cardiff.ac.uk
Another mechanism of action for thiazole-based compounds is the inhibition of tubulin polymerization, a critical process for cell division. Thiazol-5(4H)-one derivatives have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.gov Certain compounds in this class showed superior antiproliferative activities against human cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase. nih.gov
Furthermore, thiazole derivatives have been shown to exert their anticancer effects through the mitochondrial-mediated apoptosis pathway. nih.gov The combination of thiazole and pyridine moieties is present in several approved anticancer drugs, highlighting the therapeutic potential of this structural combination. nih.gov
Interactive Table: Anticancer Activity of Thiazole Analogues
| Compound Type | Mechanism of Action | Target Cancer Cells | Reference |
|---|---|---|---|
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 inhibition | Chronic lymphocytic leukemia | cardiff.ac.uk |
| Thiazol-5(4H)-ones | Tubulin polymerization inhibition | HCT-116, HepG-2, MCF-7 | nih.gov |
| Thiazole-based derivatives | Mitochondrial-mediated apoptosis | Not specified | nih.gov |
In Vitro Antiproliferative and Cytotoxicity Assays
The antiproliferative and cytotoxic effects of this compound analogues have been evaluated against a variety of human cancer cell lines. These studies are crucial in the initial stages of drug discovery to identify compounds with the potential to inhibit cancer cell growth.
A series of thiazolyl-bis-pyrrolo[2,3-b]pyridines, which are analogues of the natural product nortopsentin, were synthesized and evaluated for their cytotoxicity against the NCI-60 cell line panel. nih.gov Four of these compounds demonstrated significant activity, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 2.20 to 19.36 μM. nih.gov Similarly, novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity. For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone exhibited an IC₅₀ of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while showing minimal toxicity to normal human cell lines. nih.gov
Thiazolidinone derivatives, another class of related compounds, have also demonstrated potent cytotoxic effects. For example, certain thiazolidinone-grafted indolo–pyrazole conjugates showed IC₅₀ values of less than 10 μM on various human cancer cell lines. nih.gov One particular compound exhibited an IC₅₀ value of 3.46 μM against melanoma cancer cells (SK-MEL-28). nih.gov Furthermore, a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a 2-pyridyl moiety were tested for their cytotoxicity. Nitro-containing derivatives were particularly effective against the PC3 prostate cancer cell line, while methoxylated derivatives showed good activity against the SKNMC neuroblastoma cell line. semanticscholar.org
The following table summarizes the in vitro antiproliferative activity of selected analogues:
| Compound Class | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference(s) |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | NCI-60 Panel | 2.20 - 19.36 μM | nih.gov |
| Pyridine-Thiazole Hybrids | HL-60 | 0.57 µM | nih.gov |
| Thiazolidinone-grafted Indolo–pyrazoles | SK-MEL-28 | 3.46 µM | nih.gov |
| 1,3,4-Thiadiazole Derivatives | PC3, SKNMC | Varies by substituent | semanticscholar.org |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Primary CLL cells | Nanomolar Kᵢ | acs.org |
IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition; CLL: Chronic Lymphocytic Leukemia.
Identification of Cellular and Molecular Targets
A critical aspect of understanding the anticancer potential of these analogues is the identification of their specific cellular and molecular targets. Research has pointed towards several key proteins and pathways that are modulated by these compounds.
One of the primary targets identified for some thiazole derivatives is tubulin . nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain thiazol-5(4H)-one derivatives have been shown to be potent inhibitors of tubulin polymerization, with IC₅₀ values in the nanomolar range. nih.gov These compounds are believed to act by binding to the colchicine binding site on tubulin. nih.gov
Cyclin-dependent kinases (CDKs) are another important class of targets. CDKs are crucial for cell cycle regulation, and their inhibition can halt cancer cell proliferation. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, with one compound demonstrating a nanomolar Kᵢ value and over 80-fold selectivity for CDK9 versus CDK2. acs.org
The Bcl-2 family of proteins , which are key regulators of apoptosis, have also been identified as targets. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to inhibit Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and subsequent apoptosis. nih.gov
Furthermore, some 1,3,4-thiadiazole derivatives have been investigated for their ability to inhibit 15-lipoxygenase-1 (15-LOX-1) , an enzyme implicated in the progression of certain cancers. semanticscholar.org
| Compound Class | Cellular/Molecular Target | Effect | Reference(s) |
| Thiazol-5(4H)-ones | Tubulin | Inhibition of polymerization | nih.gov |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 | Inhibition | acs.orgberkeley.edu |
| 1,3,5-Trisubstituted-1H-pyrazoles | Bcl-2 | Inhibition | nih.gov |
| 1,3,4-Thiadiazole Derivatives | 15-Lipoxygenase-1 | Inhibition | semanticscholar.org |
Mechanistic Pathways of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Analogues of this compound have been shown to induce apoptosis through various mechanistic pathways.
Studies on thiazol-5(4H)-one derivatives revealed their ability to induce apoptosis in HepG-2 liver cancer cells. One compound was found to increase the total apoptotic effect by eight-fold compared to the control, inducing both early and late apoptosis. nih.gov This apoptotic induction is often linked to the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. nih.gov
The inhibition of Bcl-2 by 1,3,5-trisubstituted-1H-pyrazole derivatives triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govnih.gov The increased expression of the pro-apoptotic protein Bax and the tumor suppressor p53 further supports the activation of this pathway. nih.gov
Some studies have also pointed to the involvement of DNA damage as a trigger for apoptosis. Certain pyrazole derivatives were shown to cause an increase in comet tail length in cancer cells, indicating DNA strand breaks. nih.gov This genotoxic stress can activate apoptotic signaling pathways.
Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies have been instrumental in optimizing their anticancer efficacy.
In the case of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, SAR analysis revealed the importance of substituents at the C5-position of the pyrimidine (B1678525) core for CDK9 potency and selectivity, especially when combined with a bulky substituted aniline (B41778) moiety. acs.org For 1,3,5-trisubstituted-1H-pyrazole derivatives, the presence of chlorophenyl, thiazole, and sulfonamide groups was found to be crucial for enhancing cytotoxic activity. nih.gov
For thiazol-5(4H)-one derivatives, the nature of the substituent on the benzylidene ring (ring A) significantly impacts cytotoxicity. Substituted benzylidenes were found to be more advantageous than a thiophen-2-ylmethylene moiety. nih.gov The hydroxymethyl group on the (3-Methyl-1,2-thiazol-5-yl)methanol core is also significant as it allows for easy derivatization, enabling the exploration of a wider chemical space for improved activity.
Research on Anti-inflammatory Modulatory Effects
In addition to their anticancer properties, analogues of this compound have demonstrated significant anti-inflammatory effects. Chronic inflammation is a key factor in the development of various diseases, making the development of novel anti-inflammatory agents a major research focus.
In Vitro Anti-inflammatory Response Studies
A number of in vitro studies have been conducted to evaluate the anti-inflammatory potential of these compounds. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to exhibit moderate to good anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin (B1671933). nih.gov The activity of these compounds was dependent on both the nature and the position of the substituent on the benzene (B151609) ring. nih.gov
Thiazolo[4,5-b]pyridine (B1357651) derivatives have also been synthesized and screened for their anti-inflammatory activity. Some of these compounds showed an anti-inflammatory effect equivalent to or even exceeding that of ibuprofen. biointerfaceresearch.com For instance, certain derivatives exhibited an inhibition of inflammation of up to 53.4%. biointerfaceresearch.com
Exploration of Inflammatory Pathway Modulation (e.g., COX inhibition)
A key mechanism underlying the anti-inflammatory effects of many drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the production of pro-inflammatory prostaglandins. nih.gov
Several thiazole and thiazolidinone derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives included a compound that was a potent and orally active selective COX-2 inhibitor. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin were found to be selective inhibitors of COX-2. nih.gov
Some pyrazolyl thiazolones have demonstrated dual inhibition of COX-2 and 15-lipoxygenase (15-LOX), another key enzyme in the inflammatory cascade. The most active compounds in this series had COX-2 inhibitory activities comparable to celecoxib, a well-known COX-2 inhibitor. nih.gov Furthermore, thiazole and thiazolidene-based molecules have been synthesized to achieve dual COX-2 and 5-LOX inhibitory activity, with some compounds showing COX-2 inhibitory potency equivalent to etoricoxib. epa.gov
The following table presents data on the COX inhibitory activity of selected analogues:
| Compound Class | Target Enzyme(s) | Activity (IC₅₀) | Reference(s) |
| Pyrazolyl Thiazolones | COX-2 | 0.09–0.14 µM | nih.gov |
| 4-Substituted Thiazole Analogues | COX-2 | 0.3 - 7 nM | nih.gov |
| Thiazole and Thiazolidene-based molecules | COX-2 | 0.07 µM | epa.gov |
| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 | Superior to naproxen | nih.gov |
IC₅₀: Half maximal inhibitory concentration.
Structure-Activity Relationship (SAR) Studies for Anti-inflammatory Activity
The thiazole-pyridine scaffold is a recognized pharmacophore with significant potential in the development of new anti-inflammatory agents. nih.govacs.org Structure-Activity Relationship (SAR) studies are crucial in optimizing the anti-inflammatory potency of analogues of this compound. These investigations systematically modify the chemical structure to identify key features that enhance or diminish biological activity.
Research into various thiazole derivatives has revealed that specific substitutions on the thiazole and pyridine rings are critical for anti-inflammatory effects. For instance, in a series of pyridine- and thiazole-based hydrazides, the nature and position of substituents significantly influenced their anti-inflammatory activity, which was evaluated by the denaturation of bovine serum albumin. nih.govresearchgate.net The IC50 values for these compounds ranged from 46.29 to 100.60 μg/mL, indicating that structural variations directly impact potency. acs.orgresearchgate.net
One study highlighted that a compound bearing both hydroxyl and methoxy (B1213986) groups on a phenyl ring attached to the core structure exhibited the highest anti-inflammatory activity. acs.org Specifically, a hydroxyl group at the 4th position and a methoxy group at the 3rd position of the phenyl ring drastically enhanced the activity. acs.org This suggests that electron-donating groups at these positions are favorable for interaction with the biological target.
The general findings from these studies indicate that the anti-inflammatory activity of thiazole-pyridine analogues can be fine-tuned by strategic placement of substituents. The presence of specific functional groups, such as hydroxyl and methoxy groups, and the nature of the linker between the core and peripheral moieties are key determinants of their inhibitory potential against inflammatory mediators. acs.orgacademie-sciences.fr
Exploration of Other Relevant Biological Activities for Thiazole-Pyridine Scaffolds
The versatile thiazole-pyridine scaffold is not limited to anti-inflammatory properties; it has been investigated for a wide array of other biological activities.
The analgesic potential of compounds containing the thiazole-pyridine framework has been a subject of interest in medicinal chemistry. Thiazole derivatives, in general, have been reported to possess analgesic properties. researchgate.net
The antioxidant capacity of thiazole-pyridine derivatives is a significant area of research due to the role of oxidative stress in various diseases. pensoft.netresearchgate.net Studies have shown that these compounds can act as effective free radical scavengers.
In one study, novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide derivatives were synthesized and their antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. pensoft.netresearchgate.net The research indicated that the thiazolo[4,5-b]pyridine core is a promising scaffold for developing antioxidant compounds. pensoft.net
Another study on 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines also demonstrated their antioxidant potential through the DPPH radical scavenging assay. niscair.res.in Similarly, novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties were evaluated for their antioxidant potential, with one ligand showing significant activity with an IC50 value of 4.67 μg/mL. researchgate.netnih.gov
The antioxidant activity of these scaffolds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific substitutions on the thiazole and pyridine rings can modulate this activity. For instance, coumarin-containing thiazole derivatives exhibited substantial antioxidant activity, scavenging DPPH radicals by 71% and 73% at a concentration of 10 μM. nih.gov
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Promising scaffold for antioxidant development. | pensoft.netresearchgate.net |
| 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines | DPPH radical scavenging | Demonstrated antioxidant potential. | niscair.res.in |
| Pyrazole, thiazole, and pyridine containing heterocycles | DPPH scavenging | One ligand showed IC50 = 4.67 μg/mL. | researchgate.netnih.gov |
| Coumarin-containing thiazole derivatives | DPPH radical scavenging | Up to 73% radical scavenging at 10 μM. | nih.gov |
The thiazole nucleus is a component of various compounds that have been investigated for their anticonvulsant properties. This suggests that the thiazole-pyridine scaffold could also be a promising framework for the development of new anticonvulsant drugs.
The potential of thiazole-pyridine derivatives as antihypertensive agents has been explored in several studies. nih.govdntb.gov.ua Research has shown that certain compounds with this scaffold can induce a significant reduction in mean arterial blood pressure.
In a study evaluating various thiazolo[3,2-a]pyridine derivatives in spontaneously hypertensive rats, several compounds demonstrated a significant and long-lasting antihypertensive effect. nih.govdntb.gov.ua Notably, this hypotensive action was generally not accompanied by reflex tachycardia, a common side effect of many antihypertensive drugs. nih.govdntb.gov.ua
Further research into 1-(2-thiazolyl)-3,5-disubstituted-2-pyrazolines, which incorporate a thiazole and a pyridine moiety, also revealed significant antihypertensive activity in some derivatives when compared to the reference drug clonidine. nih.gov Another study on thiazole derivatives bearing a pyrazole moiety also reported potent antihypertensive α-blocking activity for many of the synthesized compounds. clockss.orgresearchgate.net
| Compound Type | Model | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine derivatives | Spontaneously hypertensive rats | Significant and long-lasting reduction in blood pressure without reflex tachycardia. | nih.govdntb.gov.ua |
| 1-(2-Thiazolyl)-3,5-disubstituted-2-pyrazolines | Tail-cuff method | Significant antihypertensive activity compared to clonidine. | nih.gov |
| Thiazole derivatives with a pyrazole moiety | Pharmacological screening | Potent antihypertensive α-blocking activity. | clockss.orgresearchgate.net |
The thiazole ring is a key structural component in numerous compounds with demonstrated antiviral activity against a broad spectrum of viruses. nih.govresearchgate.net This has prompted investigations into the antiviral potential of thiazole-pyridine scaffolds.
Research has covered the antiviral activities of various thiazole derivatives against viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The development of new, effective antiviral drugs is a critical area of research, and the thiazole-pyridine scaffold represents a promising starting point for the design of such agents. nih.gov
For instance, benzothiazolyl-pyridine hybrids have been synthesized and evaluated as antiviral agents against H5N1 bird flu and SARS-CoV-2. nih.gov Certain compounds in this series exhibited significant virucidal efficacy. nih.gov In another study, a thiazole-pyrazole analogue demonstrated potent antiviral activity against H5N1, with 100% inhibition observed. nih.gov These findings underscore the potential of the thiazole-pyridine core in the development of novel antiviral therapeutics.
Chemical Biology Applications and Research Implications of the 5 Thiazol 5 Yl Pyridin 3 Yl Methanol Scaffold
Design and Application as Chemical Probes for Target Validation
The design of chemical probes is a critical step in the validation of new biological targets. The (5-(thiazol-5-yl)pyridin-3-yl)methanol scaffold and its analogs are well-suited for this purpose due to their synthetic tractability and the ability to introduce various functional groups to optimize binding affinity and selectivity.
Researchers have designed and synthesized series of molecules based on related thiazolo-pyridine cores to investigate their interaction with specific biological targets. nih.govmdpi.com A key strategy in the development of these probes is the use of molecular docking studies to predict how these compounds might bind to the active site of a protein. nih.govmdpi.comresearchgate.net For example, in the development of inhibitors for phosphoinositide 3-kinase (PI3K), a crucial enzyme in cell signaling, molecular docking was used to pre-select synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives for further in vitro testing. researchgate.net This computational screening helps to prioritize compounds that are most likely to interact with the target, thereby streamlining the validation process.
In one study, a thiazolo[5,4-b]pyridine (B1319707) derivative, compound 19a , was identified as a potent PI3Kα inhibitor. nih.gov Molecular docking studies revealed that the scaffold fits effectively into the ATP binding pocket of the enzyme. nih.gov Specifically, it was shown to form a hydrogen bond with the Val851 residue in the hinge region and a water-mediated bridge with Tyrosine 836 and Aspartate 810. nih.gov The presence of a sulfonamide group on the pyridyl ring was also found to be a key structural feature, forming an additional hydrogen bond with Lysine 802, which is crucial for the binding of these analogues to PI3K. nih.gov Such detailed structural insights are invaluable for confirming the mechanism of action and validating the target.
The development of these probes often involves multi-step synthesis protocols to create novel analogues. nih.govmdpi.com For instance, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available starting materials. nih.gov This synthetic accessibility is a significant advantage, allowing for the systematic exploration of structure-activity relationships (SAR) to refine the properties of the chemical probe.
Role in Modulating Enzyme and Receptor Function
The inherent structural features of the thiazole-pyridine core make it an effective pharmacophore for interacting with a variety of enzymes and receptors. Derivatives of this scaffold have been successfully developed as modulators of several important biological targets, demonstrating its broad therapeutic potential.
Enzyme Inhibition:
A notable application of this scaffold is in the development of enzyme inhibitors, particularly for protein kinases. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.com The PI3K signaling pathway is fundamental to cell growth, proliferation, and survival, and its abnormal activation is a key driver in many cancers. nih.gov
In enzymatic assays, the lead compound 19a from this series demonstrated potent inhibitory activity against PI3Kα with an IC₅₀ of 3.6 nM. nih.gov Further investigation showed that this compound also exhibited nanomolar inhibitory activity against PI3Kγ and PI3Kδ isoforms. nih.gov The structure-activity relationship studies highlighted that the sulfonamide group was a critical structural element for this inhibitory activity. nih.gov Another study on thiazole (B1198619) derivatives identified compounds that act as dual c-Src/p38 inhibitors. nih.gov
Derivatives have also been investigated as inhibitors of other enzyme classes. For instance, a series of benzenesulfonamides incorporating a 1,3,4-thiadiazol-2-yl group were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov While most compounds showed weak inhibition, some, like compound 19 and 25 , exhibited modest inhibition of hCA II. nih.gov
Receptor Modulation:
Beyond enzyme inhibition, derivatives of the pyridinyl-methanol scaffold have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. researchgate.netepa.gov TRPV3 is a non-selective cation channel found in skin keratinocytes and sensory neurons, playing a role in pain sensation, inflammation, and skin disorders. researchgate.netepa.gov A systematic optimization of a lead compound featuring a pyridinyl methanol (B129727) moiety led to the identification of 74a , a novel and selective TRPV3 antagonist. epa.gov This compound showed a favorable preclinical profile in models of neuropathic and central pain. epa.gov
Additionally, N-pyrimidyl/pyridyl-2-thiazolamine analogues have been studied as positive allosteric modulators. jst.go.jp The conformation of these molecules, influenced by intramolecular sulfur-nitrogen interactions, was found to be critical for their activity. jst.go.jp
The table below summarizes the biological targets modulated by derivatives of the thiazole-pyridine scaffold.
| Compound/Series | Target | Modulatory Action | Reference |
| Thiazolo[5,4-b]pyridine 19a | PI3Kα, PI3Kγ, PI3Kδ | Inhibition | nih.gov |
| Thiazole-bearing drugs | BCR-ABL kinase, B-Raf | Inhibition | nih.gov |
| Pyridinyl methanol derivative 74a | TRPV3 | Antagonism | epa.gov |
| N-pyrimidyl/pyridyl-2-thiazolamine analogues | Not Specified | Positive Allosteric Modulation | jst.go.jp |
| Benzenesulfonamide derivatives | Carbonic Anhydrase (hCA) I, II, VII, XII | Inhibition | nih.gov |
Contributions to Chemical Library Design for Drug Discovery Research
The this compound scaffold and its related structures are highly valuable in the construction of chemical libraries for high-throughput screening and drug discovery. The ability to modify the core structure at multiple positions allows for the creation of large and diverse collections of compounds, increasing the probability of identifying novel bioactive molecules. researchgate.netnih.gov
The synthesis of thiazole-pyridine hybrids is a common strategy to enhance biological activity through molecular hybridization. mdpi.com Several studies report the synthesis of novel pyridine-thiazole hybrid molecules for screening as potential anticancer agents. nih.govmdpi.com For example, new series of thiazolyl pyridines linked to a thiophene (B33073) moiety have been prepared and evaluated for their anticancer activity against lung cancer cell lines. mdpi.com The rationale is that combining different heterocyclic rings can lead to compounds with improved or novel pharmacological profiles. mdpi.com
The synthetic versatility of the scaffold is a key contributor to its utility in library design. One research group described how the carboxyl group in a thiazolo[4,5-b]pyridinyl-propanoic acid derivative provides a convenient entry point to generate a library of N-aryl propanamides. researchgate.net These propanamides are described as highly reactive and suitable for creating and expanding collections of building blocks for combinatorial chemistry. researchgate.net This approach allows for the rapid generation of a multitude of derivatives from a common intermediate.
The development of libraries based on this scaffold has led to the identification of compounds with a wide range of biological activities, including:
Anticancer agents: Pyridine-thiazole hybrids have shown high antiproliferative activity against various tumor cell lines, including leukemia, colon, breast, and lung cancer. nih.govmdpi.com
Antimicrobial agents: Thiazole derivatives have been synthesized and have shown activity against various bacteria and fungi. mdpi.com
Anti-inflammatory agents: Thiazolo[4,5-b]pyridine derivatives have demonstrated strong anti-inflammatory action in preclinical models. researchgate.net
Kinase inhibitors: Libraries of these compounds have yielded potent inhibitors of kinases like PI3K, BCR-ABL, and B-Raf. nih.govnih.gov
Macrofilaricidal compounds: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, developed from an initial amino-thiazole hit, have been identified as novel macrofilaricides for treating onchocerciasis. acs.orgnih.gov
The table below showcases examples of compound libraries derived from the thiazole-pyridine scaffold and their therapeutic focus.
| Library Type | Therapeutic Area | Key Findings | Reference(s) |
| Thiazolo[4,5-b]pyridine derivatives | Anti-inflammatory, Antioxidant | Identification of compounds with anti-inflammatory action exceeding standard drugs. | researchgate.net |
| Thiazolo[5,4-b]pyridine analogues | Oncology (PI3K inhibition) | Discovery of nanomolar inhibitors of PI3K isoforms. | nih.govmdpi.com |
| Pyridine-thiazole hybrids | Oncology | High antiproliferative activity against multiple cancer cell lines. | nih.govmdpi.com |
| Di-, tri-, and tetrathiazole derivatives | Antimicrobial | Compounds with di- and trithiazole rings showed high activity exceeding standard antibiotics. | mdpi.com |
| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Infectious Disease (Filariasis) | Development of novel macrofilaricidal agents. | acs.orgnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of (5-(Thiazol-5-yl)pyridin-3-yl)methanol and its analogues is an area ripe for innovation, with a growing emphasis on environmentally benign and efficient methods. Traditional synthetic routes for thiazole (B1198619) and pyridine (B92270) derivatives often rely on harsh reaction conditions, hazardous solvents, and toxic reagents, leading to significant environmental concerns and waste generation. nih.govbepls.com Future research will likely focus on the adoption of green chemistry principles to address these drawbacks.
Novel synthetic strategies are emerging that offer higher yields, reduced reaction times, and a minimized environmental footprint. rasayanjournal.co.in These include:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatically shorter reaction times and increased product yields. acs.orgnih.gov The application of MAOS to the synthesis of pyridinyl-thiazole scaffolds has shown promise, offering a low-cost and efficient processing method. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. nih.gov This method has been successfully employed in the synthesis of various heterocyclic compounds, including 1,3,5-triazine (B166579) derivatives, by promoting efficient synthesis in aqueous media and reducing the reliance on organic solvents.
Solvent-Free and Aqueous Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. ijpsjournal.com The development of solvent-free reaction conditions for the synthesis of thiazole derivatives has been reported, minimizing waste and improving process safety.
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. rasayanjournal.co.in This approach has been utilized for the synthesis of various pyridine derivatives and holds potential for the streamlined construction of the this compound framework. acs.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning perfectly with the goals of green chemistry. ijpsjournal.com While specific applications to this compound are yet to be extensively explored, the potential for enzymatic reactions in the synthesis of its precursors or in key transformation steps is a promising avenue.
The following table summarizes some green chemistry approaches applicable to the synthesis of related heterocyclic compounds.
| Green Chemistry Approach | Advantages | Relevant Compound Classes |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, energy efficiency. ijpsjournal.com | Pyridines, Thiazoles, 1,3,5-Triazines. acs.orgnih.govnih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, can be used in aqueous media. nih.gov | 1,3,5-Triazine derivatives. |
| Solvent-Free Reactions | Minimizes waste, eliminates toxic solvents, improves safety. ijpsjournal.com | Paracetamol, Thiazole derivatives. |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in | Pyridine derivatives. acs.org |
Advanced Mechanistic Elucidation via Omics Technologies
Understanding the precise molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for their optimization and clinical translation. Omics technologies, which provide a global view of molecular changes within a biological system, offer powerful tools for this purpose. nih.gov Future research will increasingly integrate proteomics and metabolomics to unravel the intricate pathways modulated by these compounds.
Proteomics: This field involves the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov By applying proteomic techniques, researchers can identify the specific protein targets of this compound and its derivatives. Techniques like thermal proteome profiling (TPP) can be used to identify direct protein-ligand interactions in a cellular context. nih.gov Furthermore, quantitative proteomics can reveal downstream changes in protein expression that occur in response to compound treatment, providing insights into the affected signaling pathways. mdpi.com
Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites within a biological system. nih.govuniversiteitleiden.nl Metabolomic analysis of cells or tissues treated with this compound can reveal alterations in metabolic pathways, providing a functional readout of the compound's activity. nih.gov For instance, changes in amino acid, lipid, or energy metabolism could point towards specific enzymatic or signaling pathway modulation. nih.gov
The integration of proteomics and metabolomics data can provide a more comprehensive understanding of the compound's mechanism of action. mdpi.com For example, identifying a change in a specific metabolic pathway through metabolomics can be correlated with alterations in the expression or activity of enzymes in that pathway, as determined by proteomics. This multi-omics approach can help to build a detailed regulatory network map of how the compound affects cellular processes. mdpi.com
Rational Design of Enhanced Bioactive Analogues
The rational design of new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a key focus of ongoing research. nih.gov This process relies heavily on understanding the structure-activity relationships (SAR) of the thiazole-pyridine scaffold. nih.govnih.gov
Future design strategies will likely involve:
Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the molecule with other chemical groups that retain similar biological activity can lead to the discovery of novel chemotypes with improved properties. nih.gov For instance, the thiazole ring could be replaced with other five-membered heterocycles to explore different interactions with the target protein.
Hybrid Compound Synthesis: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. nih.gov This approach has been successfully used to develop novel antimicrobial and anticancer agents.
The following table presents examples of how modifications to related thiazole-pyridine structures have influenced their biological activity.
| Structural Modification | Effect on Bioactivity | Example Compound Class |
| Substitution at the 4-position of the thiazole ring | Enhanced cytotoxic activity | 4-Phenyl-2-(pyridylmethylene)hydrazinyl)thiazole derivatives acs.org |
| Introduction of a hydroxyl group on an aromatic ring | Enhanced antimicrobial properties | Thiazole-based hydrazide derivatives acs.org |
| Acyl group substitution at position 5 of the thiazole ring | Resulted in antibacterial activity | Thiazolyl–pyrazole (B372694) hybrid compounds nih.gov |
| Pyridinyl ester incorporation | Covalent binding and potent inhibition of SARS-CoV-2 Main Protease | Thiazole-based Mpro inhibitors nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Development
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including analogues of this compound. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery pipeline. nih.gov
Key applications of AI and ML in the development of this compound and its derivatives include:
Virtual Screening and Hit Identification: AI models can screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov Deep learning models like AtomNet have demonstrated the ability to identify novel bioactive chemotypes much faster than traditional high-throughput screening methods. chapman.edu
De Novo Drug Design: AI algorithms can generate entirely new molecular structures with desired properties. researchgate.net This can be used to design novel analogues of this compound that are optimized for potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML methods can be used to build sophisticated QSAR models that predict the biological activity of compounds based on their chemical structure. nih.gov These models can guide the rational design of more potent analogues.
Prediction of Pharmacokinetic and Toxicological Properties: AI can be trained to predict the ADMET properties of compounds, allowing for the early identification and elimination of candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.gov
The use of AI and ML offers the potential to reduce the time, cost, and failure rate of drug development, ultimately facilitating the journey of promising compounds like this compound from the laboratory to the clinic. mit.edu
Q & A
Basic: What synthetic strategies are effective for preparing (5-(Thiazol-5-yl)pyridin-3-yl)methanol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of thiazole and pyridine precursors. Key steps include:
- Cyclocondensation : Refluxing thiazole derivatives with pyridine intermediates in ethanol or propan-2-ol for 2–6 hours to form the core structure .
- Functionalization : Introducing the hydroxymethyl group via alkylation or oxidation-reduction sequences. Sodium borohydride or NaCNBH₃ in methanol/acetic acid mixtures are common reducing agents .
- Purification : Recrystallization from DMF-EtOH (1:1) or chromatography improves purity. Yields are influenced by solvent polarity and reaction time; optimizing these parameters can increase efficiency by 15–20% .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., hydroxymethyl proton signals at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (expected m/z ~207.23 for C₁₀H₉N₂OS) .
- FT-IR : Detects functional groups (O-H stretch at 3200–3400 cm⁻¹, C=N/C=S peaks at 1600–1650 cm⁻¹) .
- X-ray Crystallography : SHELXL refinement resolves stereochemistry and packing interactions, particularly for resolving ambiguous NOE signals .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
SAR studies require systematic structural modifications and bioassays:
- Derivatization : Synthesize analogs with variations in the thiazole (e.g., 5-substituted halides) or pyridine (e.g., methyl/fluoro groups) moieties .
- Biological Testing : Use in vitro assays:
- Data Correlation : QSAR models link electronic (Hammett constants) or steric parameters (Taft indices) to activity trends .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Common issues include twinning and weak diffraction:
- Twinning : Use SHELXD for initial phase determination and TWIN laws in SHELXL to model twin domains .
- Disorder : Apply restraints (e.g., SIMU/DELU) for flexible hydroxymethyl groups. High-resolution data (≤1.0 Å) improves atomic displacement parameter (ADP) accuracy .
- Validation : Check R₁/RwR values (<5% discrepancy) and PLATON alerts for missed symmetry .
Advanced: How should researchers resolve contradictions in biological activity data across analogs?
Discrepancies often arise from assay conditions or impurities:
- Assay Standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Verification : HPLC (≥95% purity) and elemental analysis ensure compound integrity .
- Statistical Analysis : Apply ANOVA or t-tests to compare IC₅₀/MIC values across replicates. Outliers may indicate synthetic batch variability .
Advanced: What computational methods predict the reactivity or stability of this compound?
- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps (predicting redox behavior) and Fukui indices (reactivity hotspots) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability under physiological conditions .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS identify hydrolysis or oxidation products .
Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral analysis techniques are recommended?
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) in key steps like hydroxymethylation .
- Chiral HPLC : Columns like Chiralpak IA/IB separate enantiomers (retention time differences ≥2 min) .
- Circular Dichroism (CD) : Confirm absolute configuration by matching experimental CD spectra to computed ECD data .
Advanced: What strategies mitigate cytotoxicity false positives in antitumor assays?
- Counter-Screens : Test compounds on non-cancerous cells (e.g., HEK-293) to exclude non-specific toxicity .
- Mechanistic Studies : Flow cytometry (apoptosis/necrosis) and ROS detection kits differentiate targeted vs. off-target effects .
- Proteomics : SILAC labeling identifies protein targets, reducing false positives from assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
